
5-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide
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Overview
Description
5-Bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H10BrNO3S. It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide typically involves the bromination of 2-hydroxy-N,N-dimethylbenzenesulfonamide. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Bromo-N,N-dimethylbenzenesulfonamide: Lacks the hydroxyl group present in 5-Bromo-2-hydroxy-n,n-dimethyl-benzenesulfonamide.
Uniqueness
5-Bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group on the benzene ring allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C8H10BrNO3S |
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Molecular Weight |
280.14 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-10(2)14(12,13)8-5-6(9)3-4-7(8)11/h3-5,11H,1-2H3 |
InChI Key |
PJZGKCFEAGIHCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
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